![molecular formula C13H16N2O4 B2848691 2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone CAS No. 50508-35-5](/img/structure/B2848691.png)
2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone
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Overview
Description
“2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone” is a complex organic compound. Based on its name, it likely contains a nitrophenol group and a piperidine group . Nitrophenols are aromatic compounds that contain a nitro group (-NO2) attached to a phenol group. Piperidines are a class of organic compounds that contain a nitrogen atom in a six-membered ring .
Synthesis Analysis
While specific synthesis methods for “2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone” are not available, similar compounds have been synthesized through nucleophilic substitution reactions . For instance, new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction .
Scientific Research Applications
Chemical Kinetics and Reaction Mechanisms : The compound's involvement in SNAr reactions, catalytic effects, and transition-state structures in organic chemistry is highlighted in a study by Um et al. (2014). They explored the kinetics of reactions involving similar nitrophenyl compounds and secondary amines, revealing insights into reaction mechanisms and parameters (Um et al., 2014).
Synthesis of Medical Compounds : Research by Gopal et al. (2012) discusses a practical synthesis method involving a compound structurally related to 2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone. This process is crucial for the preparation of an antiarrhythmic drug, illustrating the compound's role in medicinal chemistry (Gopal et al., 2012).
Antioxidant and Anticancer Properties : Nitroxides, including those derived from piperidine (which is part of the chemical structure of interest), are studied for their antioxidant and anticancer properties. Lewandowski and Gwoździński (2017) delve into the role of these compounds in biology and medicine, particularly in combating oxidative stress and cancer (Lewandowski & Gwoździński, 2017).
Environmental Impact and Biodegradation : The degradation of nitrophenol compounds, a group to which the chemical of interest is related, in environmental settings is discussed by Kitagawa et al. (2004). They examine the genetic and biochemical aspects of nitrophenol degradation in bacteria, contributing to our understanding of environmental remediation (Kitagawa et al., 2004).
Catalytic Activities in Biological Systems : A study by Chattopadhyay et al. (2010) focuses on a nickel(II) complex with a piperidine moiety, demonstrating its catalytic activities in biological processes like DNA cleavage and phosphatase activity. This research sheds light on the potential bioactive applications of such complexes (Chattopadhyay et al., 2010).
Future Directions
While specific future directions for “2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone” are not available, research on similar compounds continues to be an active area of study. For instance, the synthesis and characterization of X-Substituted 2,4-Dinitrophenyl-4′-phenylbenzenesulfonates have been recently reported .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-nitrophenyl phosphate, have been found to interact with proteins like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 .
Biochemical Pathways
Nitro group-containing chemicals have been known to be involved in various biochemical processes, including the degradation of nitro group-containing chemicals by microbes .
Pharmacokinetics
It was found that this compound showed good initial brain uptake and trapping within rat and primate brain .
Result of Action
Similar compounds have shown effects on cellular growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone. For instance, the bioaccumulation of poorly water-soluble chemicals can be influenced by dietary exposure . Additionally, the formation of the desired product can be greatly affected by the formation of insoluble salts in non-aqueous environments .
properties
IUPAC Name |
2-(4-nitrophenoxy)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(14-8-2-1-3-9-14)10-19-12-6-4-11(5-7-12)15(17)18/h4-7H,1-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKWRYTUBLKUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone |
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